

Commercial availability and suppliers of (S)-1-(3-Methoxyphenyl)ethylamine

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Compound of Interest

| | |
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| Compound Name: | (S)-1-(3-Methoxyphenyl)ethylamine |
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An In-depth Technical Guide to **(S)-1-(3-Methoxyphenyl)ethylamine**: Commercial Availability, Supplier Vetting, and Application

Introduction: The Strategic Importance of a Chiral Amine

(S)-1-(3-Methoxyphenyl)ethylamine [CAS: 82796-69-8] is a chiral primary amine that serves as a critical building block in modern asymmetric synthesis.^[1] Its structural motif, featuring a stereocenter adjacent to a methoxy-substituted phenyl ring, makes it a highly valuable intermediate in the pharmaceutical industry.^{[1][2]} This guide provides an in-depth analysis for researchers, chemists, and procurement specialists on the commercial landscape, quality assessment protocols, and synthetic applications of this versatile compound.

The primary utility of **(S)-1-(3-Methoxyphenyl)ethylamine** lies in its role as a precursor for synthesizing more complex, enantiomerically pure active pharmaceutical ingredients (APIs).^[2] For instance, it is a key intermediate in the synthesis of Rivastigmine, a drug used in the management of early-stage Alzheimer's disease.^[4] The precise stereochemistry of the amine is fundamental to the biological activity of the final drug product, making the procurement of high-purity, enantiomerically-defined starting material a non-negotiable requirement for drug development programs.

Commercial Availability and Supplier Overview

(S)-1-(3-Methoxyphenyl)ethylamine is readily available from a range of chemical suppliers, catering to needs from research and development (R&D) quantities to bulk industrial production.[2] Suppliers typically offer this compound with high chemical purity ($\geq 99\%$) and high enantiomeric excess (ee $\geq 99\%$).[2][5]

Key Supplier and Product Data

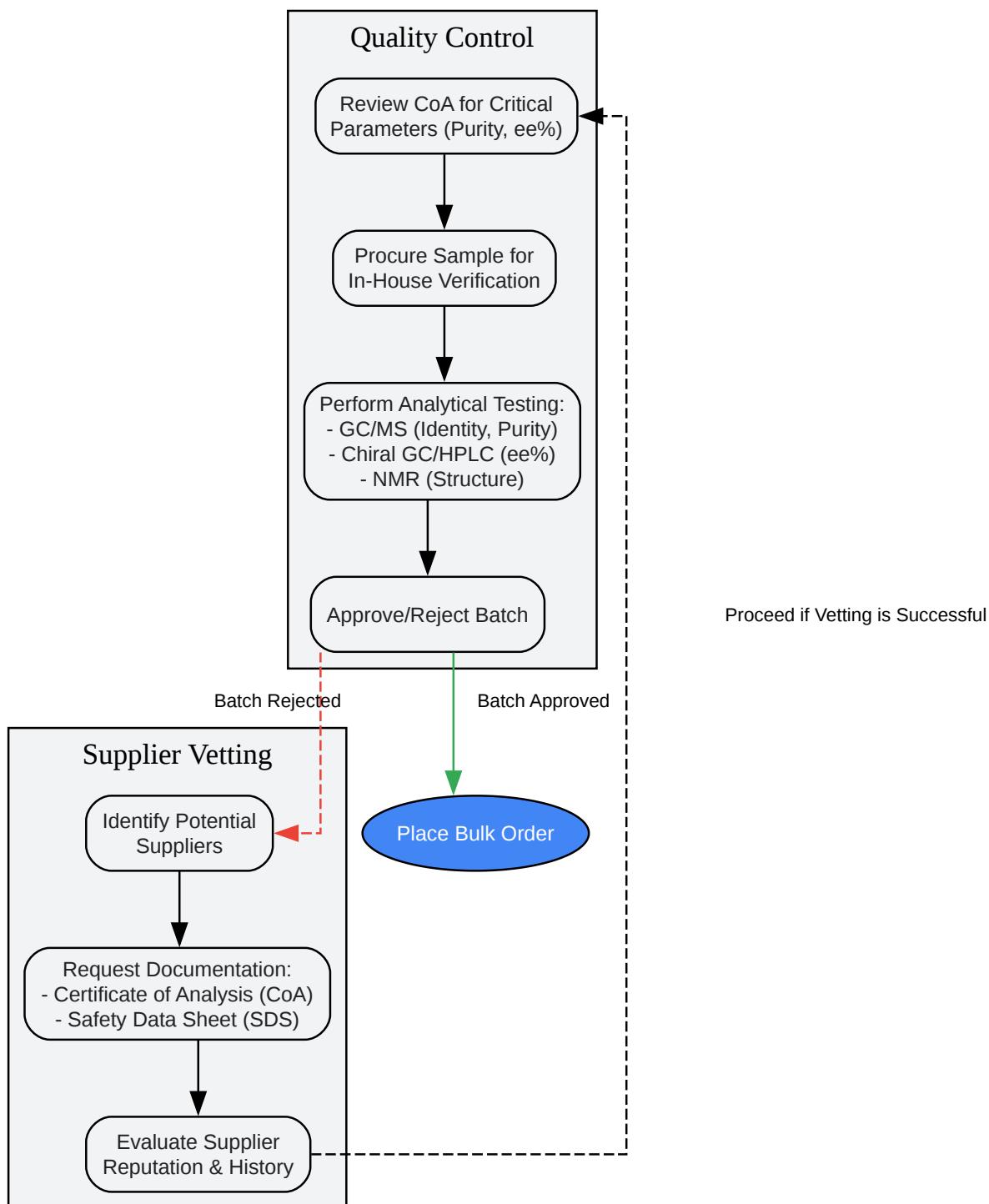
| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Purity/Specifications |
|-----------------------------------|---|----------------------------------|-----------------------------------|--|
| Thermo Fisher Scientific | (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros® | 82796-69-8 | C ₉ H ₁₃ NO | $\geq 99.0\%$ Assay (GC), >99.0% ee[6] |
| Sigma-Aldrich (Merck) | 1-(3-Methoxyphenyl)-ethylamine, AldrichCPR | Not specified for (S)-enantiomer | C ₉ H ₁₃ NO | Purity not specified; buyer assumes responsibility to confirm[7] |
| Parchem | (S)-1-(3-Methoxyphenyl)ethylamine | 82796-69-8 | C ₉ H ₁₃ NO | ChiPros® 99%, ee 99%[8] |
| JIGS Chemical | (S)-1-(3-Methoxyphenyl)ethylamine | 82796-69-8 | C ₉ H ₁₃ NO | $\geq 99.0\%$, Industrial and pharmaceutical grades[2] |
| CPHI Online (Depew Fine Chemical) | (s)-1-(3-methoxyphenyl)ethylamine | 82796-69-8 | C ₉ H ₁₃ NO | Specialty chemical grade[9] |

Note: Product specifications and availability are subject to change. Always consult the supplier's most recent documentation.

The physical form can vary based on ambient temperature, existing as either a colorless to pale yellow liquid or a low-melting crystalline solid.[2] Its melting point is approximately 23-25°C.[2]

Procurement Workflow and Quality Validation

Sourcing chiral intermediates demands a rigorous validation process. The functionality of the final API is critically dependent on the stereochemical integrity of its precursors. Therefore, a multi-step verification protocol is essential.



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Caption: Supplier Vetting and Quality Control Workflow.

Protocol: Certificate of Analysis (CoA) Evaluation

A Certificate of Analysis is the primary document attesting to a product's quality.

Objective: To verify that the supplier's batch meets the minimum required specifications for purity and enantiomeric integrity.

Step-by-Step Methodology:

- Identity Confirmation: Verify the CAS number (82796-69-8), molecular formula ($C_9H_{13}NO$), and molecular weight (151.21 g/mol).[2][10]
- Purity Assessment: Locate the "Assay" or "Purity" value. This is typically determined by Gas Chromatography (GC). For pharmaceutical applications, a purity of $\geq 99.0\%$ is standard.[6]
- Enantiomeric Excess (ee) Verification: This is the most critical parameter. It is determined by chiral chromatography (GC or HPLC). A value of $> 99.0\%$ ee is typically required to minimize the presence of the unwanted (R)-enantiomer.[5]
- Optical Rotation: Check the specific rotation value. For the (S)-enantiomer, it should be a negative value. Thermo Fisher Scientific specifies a range of $-27^\circ \pm 2^\circ$ (neat).[6]
- Physical Properties: Confirm that the appearance (e.g., "Clear colorless to very pale yellow liquid") and refractive index (e.g., 1.5325-1.5345 @ $20^\circ C$) match the specifications.[6]

Analytical Methods for In-House Verification

Independent verification of the supplier's claims is a cornerstone of good manufacturing practice (GMP) and robust research.

Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To confirm the chemical purity of the received material and identify any potential impurities.

Methodology:

- Sample Preparation: Prepare a dilute solution of **(S)-1-(3-Methoxyphenyl)ethylamine** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is ~1 mg/mL.
- Instrument Setup:
 - GC System: A standard Gas Chromatograph with a Flame Ionization Detector (FID).
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
 - Injector: Split/splitless injector, typically run in split mode (e.g., 50:1 split ratio) to avoid column overload.
 - Temperatures: Injector at 250°C, Detector at 280°C.
 - Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.
- Injection & Analysis: Inject 1 μ L of the prepared sample. The resulting chromatogram should show one major peak corresponding to the product.
- Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The result should align with the CoA value (e.g., $\geq 99.0\%$).

This protocol is a general guideline. Specific parameters should be optimized for the instrument and column in use.

Synthetic Applications in Drug Discovery

The primary application of **(S)-1-(3-Methoxyphenyl)ethylamine** is as a chiral synthon. Its amine group provides a nucleophilic handle for a wide range of chemical transformations, including amidation, reductive amination, and alkylation, while its inherent chirality directs the stereochemical outcome of these reactions.

A notable application is in the synthesis of intermediates for Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor.^{[11][12]} While not a direct precursor to Apremilast itself,

the closely related (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine is, and the synthetic strategies often rely on similar chiral amine building blocks.[11][13][14][15]



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Caption: Generalized Synthetic Utility Workflow.

Safety, Handling, and Storage

Proper handling of **(S)-1-(3-Methoxyphenyl)ethylamine** is crucial due to its hazardous properties.

Hazard Profile

Based on GHS classifications from supplier Safety Data Sheets (SDS), the compound presents several hazards:

- Acute Toxicity (Oral): Harmful if swallowed.[10]
- Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7][10]
- Sensitization: May cause an allergic skin reaction.[10]
- Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.[16]

Handling and Personal Protective Equipment (PPE)

Objective: To ensure the safe handling of the chemical and minimize exposure risk.

Protocol:

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood. [16]

- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
 - Skin Protection: Wear a lab coat and ensure no skin is exposed.[16]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
- Spill Response: Have appropriate spill cleanup materials ready. Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

Storage Recommendations

- Store in a cool, dry, and well-ventilated place.[2][17]
- Keep the container tightly closed to prevent moisture and air exposure, as the compound is noted to be air sensitive.[1][18]
- Store away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-1-(3-Methoxyphenyl)ethylamine is a commercially accessible and indispensable chiral building block for pharmaceutical research and development. Its successful application hinges on sourcing high-quality material from reputable suppliers. By implementing a robust workflow that combines thorough documentation review with in-house analytical verification, researchers can ensure the chemical and stereochemical integrity of this critical intermediate, thereby safeguarding the quality and efficacy of their downstream synthetic targets. Adherence to strict safety and handling protocols is mandatory to mitigate the inherent risks associated with this corrosive and toxic compound.

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